molecular formula C15H15N3 B11073506 5-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine

5-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B11073506
M. Wt: 237.30 g/mol
InChI Key: GMGVPPGREQNZQP-UHFFFAOYSA-N
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Description

5-Methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a naphthalen-1-ylmethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone used is 3-methyl-1-phenyl-2-pyrazolin-5-one.

    Substitution Reaction: The naphthalen-1-ylmethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole derivative with naphthalen-1-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the pyrazole ring or the naphthalen-1-ylmethyl group, potentially leading to the formation of dihydropyrazole or reduced naphthalene derivatives.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the pyrazole ring and the naphthalen-1-ylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Bases like potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 5-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazole-3-carboxylic acid.

    Reduction: 5-methyl-1-(naphthalen-1-ylmethyl)-1H-dihydropyrazole.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules. It may also serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of 5-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: Similar pyrazole structure but lacks the naphthalen-1-ylmethyl group.

    5-Methyl-1-phenyl-1H-pyrazol-3-amine: Similar structure but with a phenyl group instead of a naphthalen-1-ylmethyl group.

    1-(Naphthalen-1-ylmethyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with different substitution positions.

Uniqueness

5-Methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-3-amine is unique due to the presence of both the methyl group and the naphthalen-1-ylmethyl group on the pyrazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

5-methyl-1-(naphthalen-1-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C15H15N3/c1-11-9-15(16)17-18(11)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H2,16,17)

InChI Key

GMGVPPGREQNZQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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